

Technical Support Center: Troubleshooting Colistin Susceptibility Testing

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Compound of Interest

Compound Name: *Colistin*

Cat. No.: *B15560248*

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This guide provides troubleshooting advice and frequently asked questions (FAQs) to address variability in **colistin** susceptibility test results. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is **colistin** susceptibility testing so variable and challenging?

A1: **Colistin** susceptibility testing is notoriously challenging due to several factors:

- **Physicochemical Properties:** **Colistin** is a cationic (positively charged) polypeptide that readily adheres to the negatively charged surfaces of polystyrene microtiter plates commonly used in broth microdilution (BMD) methods. This binding can reduce the effective concentration of **colistin** in the testing medium, leading to falsely susceptible results.[1][2][3]
- **Poor Agar Diffusion:** The large molecular size of **colistin** results in poor diffusion through agar, making disk diffusion and gradient diffusion (Etest) methods unreliable.[2][4] This has led both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to recommend against their use for **colistin** susceptibility testing.
- **Heteroresistance:** Some bacterial populations exhibit heteroresistance, where a subpopulation of resistant cells exists within a larger susceptible population. Standard

susceptibility testing methods may fail to detect these resistant subpopulations, potentially leading to treatment failure.

- Cation Concentration: The concentration of divalent cations, specifically calcium (Ca^{2+}) and magnesium (Mg^{2+}), in the testing medium can significantly impact **colistin** activity. Inconsistent cation concentrations between media batches can lead to variable Minimum Inhibitory Concentration (MIC) results.

Q2: What is the recommended reference method for **colistin** susceptibility testing?

A2: Both the CLSI and EUCAST recommend broth microdilution (BMD) as the reference method for determining **colistin** susceptibility. It is crucial to perform this method using cation-adjusted Mueller-Hinton broth (CAMHB) in untreated polystyrene plates.

Q3: Are there any acceptable alternative methods to the reference BMD?

A3: While the reference BMD is the gold standard, some commercial BMD products and other methods have been evaluated with varying degrees of success. However, their performance can be inconsistent, and it is essential to be aware of their limitations. The **colistin** broth disk elution (CBDE) method is accepted by CLSI for Enterobacteriales and Pseudomonas spp. and can be easier to perform in a clinical laboratory setting.

Q4: What is heteroresistance and how does it affect **colistin** susceptibility testing?

A4: Heteroresistance is a phenomenon where a bacterial isolate contains a subpopulation of cells that are resistant to an antibiotic, while the majority of the population is susceptible. This can lead to regrowth of the resistant subpopulation during treatment, resulting in therapeutic failure. Standard MIC determination methods, like BMD, often fail to detect heteroresistance because they use a standard inoculum size that may not be large enough to include the resistant subpopulation. Population analysis profiling (PAP) is the gold standard for detecting heteroresistance but is not practical for routine clinical use.

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Action(s)
Inconsistent MIC values between runs	<p>1. Variation in inoculum preparation: Incorrect bacterial concentration can affect MIC results.</p> <p>2. Inconsistent media preparation: Variations in cation (Ca^{2+}, Mg^{2+}) concentration in Mueller-Hinton broth can alter colistin activity.</p> <p>3. Pipetting errors: Inaccurate dilution of colistin or bacterial inoculum.</p> <p>4. Contamination: Contamination of the isolate or reagents.</p>	<p>1. Strictly adhere to standardized protocols for inoculum preparation to achieve the correct final concentration.</p> <p>2. Use commercially prepared, quality-controlled cation-adjusted Mueller-Hinton broth (CAMHB). If preparing in-house, ensure meticulous measurement of cation supplements.</p> <p>3. Calibrate pipettes regularly and use proper pipetting techniques.</p> <p>4. Perform purity checks of the bacterial culture before testing and use aseptic techniques throughout the procedure.</p> <p>Subculture from turbid wells to check for contamination.</p>
Skipped wells or erratic growth in BMD	<p>1. Colistin binding to plastic: The cationic nature of colistin leads to its adherence to polystyrene plates, reducing its effective concentration in some wells.</p> <p>2. Heteroresistance: A resistant subpopulation may grow at higher colistin concentrations while the main population is inhibited at lower concentrations.</p> <p>3. Inconsistent growth patterns: Can be observed in agar dilution methods.</p>	<p>1. Use untreated polystyrene plates as recommended by CLSI and EUCAST. Avoid the use of surfactants like Polysorbate-80 (Tween 80) as they can have synergistic effects with colistin.</p> <p>2. If heteroresistance is suspected, consider methods designed to detect it, such as population analysis profiling, although this is not a routine diagnostic procedure. Be aware that automated systems with limited dilutions may miss this</p>

Discrepancies between BMD and other methods (e.g., disk diffusion, Etest)

1. Unsuitability of the method: Disk diffusion and gradient diffusion tests are unreliable for colistin due to its poor diffusion in agar. 2. Automated system limitations: Some automated systems show poor performance and may yield false susceptible or resistant results.

phenomenon. 3. For agar dilution, preparing fresh plates for specific colistin concentrations may resolve inconsistent growth.

False-susceptible results (Very Major Errors)

1. Use of unreliable methods: Gradient diffusion tests (Etest) are known to produce very major errors (VMEs). 2. Colistin binding to plastic: Reduces the effective drug concentration. 3. Inadequate quality control.

1. Do not use disk diffusion or gradient diffusion (Etest) for colistin susceptibility testing. These methods are not recommended by CLSI or EUCAST. 2. If using an automated system, be aware of its limitations and consider confirming resistant or unexpected results with the reference BMD method.

False-resistant results (Major Errors)

1. Media composition: Variations in cation content can affect results. 2. Contamination

1. Adhere to the reference BMD method. 2. Follow the recommended BMD protocol using appropriate materials. 3. Routinely test quality control (QC) strains with known MIC values (e.g., *E. coli* ATCC 25922 and *P. aeruginosa* ATCC 27853) to ensure the accuracy of the testing process. Include a colistin-resistant QC strain (e.g., *E. coli* NCTC 13846) as advised by EUCAST.

1. Ensure the use of quality-controlled CAMHB. 2. Maintain aseptic technique and perform purity checks.

Performance of Different Colistin Susceptibility Testing Methods

The following table summarizes the performance of various **colistin** susceptibility testing methods compared to the reference broth microdilution (BMD) method.

Method	Organism(s)	Categorical Agreement (%)	Essential Agreement (%)	Very Major Errors (VME) (%)	Major Errors (ME) (%)	Reference(s)
Broth Macrodilution (BMAD)	K. pneumoniae, E. coli, A. baumannii, P. aeruginosa	100	100	0	0	
Agar Dilution (AD)	K. pneumoniae, E. coli, A. baumannii, P. aeruginosa	88.2 - 100 (varies by species)	5.0 - 61.7 (varies by species)	Not specified	Not specified	
Disk Diffusion (DD)	P. aeruginosa	Not reliable	Not reliable	100 (for colistin-resistant isolates)	Not specified	
Commercial BMD (Sensititre)	E. coli, K. pneumoniae	98.5	72.5	3.8	0.8	
Commercial BMD (MIKROLA TEST)	Enterobacteriaceae	91.1	83.3	2.7	6.1	
Etest	Enterobacteriales	Not specified	Not specified	10 VME out of 325 isolates	6 ME out of 325 isolates	

Vitek 2	Enterobacterales	Not specified	Not specified	31 VME out of 325 isolates	Not specified
BD Phoenix	Enterobacterales	Not specified	Not specified	26 VME out of 325 isolates	Not specified

Experimental Protocols

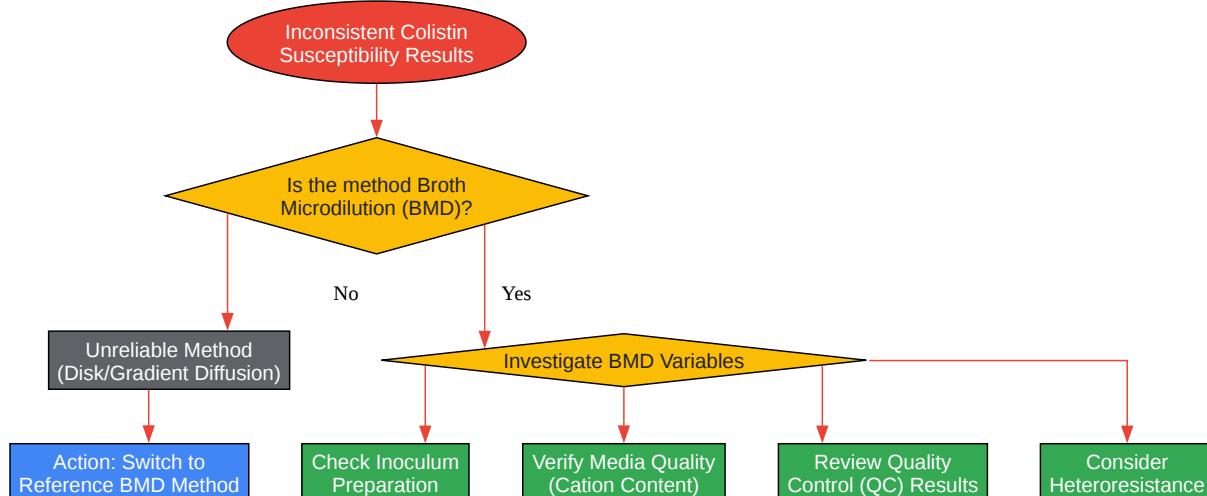
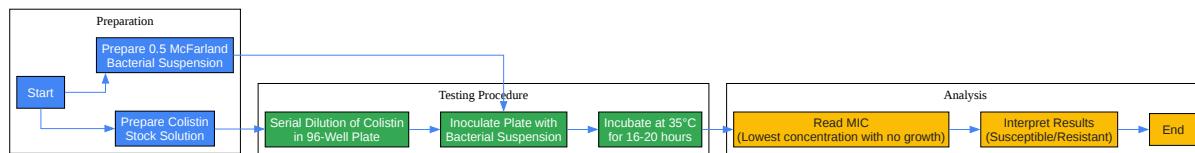
Reference Broth Microdilution (BMD) Method

This protocol is based on the joint recommendations from CLSI and EUCAST.

- Materials:
 - Cation-adjusted Mueller-Hinton broth (CAMHB).
 - **Colistin** sulfate powder.
 - Sterile, untreated 96-well polystyrene microtiter plates.
 - Bacterial isolates grown on appropriate agar for 18-24 hours.
 - Quality control strains (E. coli ATCC 25922, P. aeruginosa ATCC 27853, and a **colistin**-resistant strain like E. coli NCTC 13846).
- Preparation of **Colistin** Stock Solution:
 - Prepare a stock solution of **colistin** sulfate in sterile water at a concentration of 1280 µg/mL.
- Preparation of Bacterial Inoculum:
 - Select 3-5 colonies of the test organism and suspend them in saline to match the turbidity of a 0.5 McFarland standard.

- Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Plate Preparation and Inoculation:
 - Perform serial two-fold dilutions of the **colistin** stock solution in CAMHB directly in the 96-well plate to achieve final concentrations typically ranging from 0.125 to 64 μ g/mL.
 - Add the prepared bacterial inoculum to each well.
 - Include a growth control well (no **colistin**) and a sterility control well (no bacteria).
- Incubation:
 - Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Interpretation:
 - The MIC is the lowest concentration of **colistin** that completely inhibits visible bacterial growth.

Visualizations



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